molecular formula C10H14ClNO B7964991 1-(4-Chloro-3-ethoxyphenyl)ethanamine

1-(4-Chloro-3-ethoxyphenyl)ethanamine

Cat. No.: B7964991
M. Wt: 199.68 g/mol
InChI Key: LPPXQGNXZLKOLX-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-ethoxyphenyl)ethanamine is a substituted phenethylamine derivative characterized by a chloro group at the 4-position and an ethoxy group at the 3-position of the phenyl ring. Its molecular formula is C₁₀H₁₄ClNO, with a calculated molecular weight of 199.68 g/mol. This compound is of interest in medicinal chemistry for its structural similarity to bioactive amines targeting neurological or cardiovascular receptors .

Properties

IUPAC Name

1-(4-chloro-3-ethoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-3-13-10-6-8(7(2)12)4-5-9(10)11/h4-7H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPXQGNXZLKOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-ethoxyphenyl)ethanamine typically involves the reaction of 4-chloro-3-ethoxybenzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst, to yield the desired ethanamine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-ethoxyphenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chloro-3-ethoxyphenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-ethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and targets can vary, but it often involves binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly impact solubility, lipophilicity, and metabolic stability. Key analogs include:

Table 1: Substituent Comparison and Physicochemical Properties
Compound Name Substituents Molecular Weight (g/mol) Key Properties
1-(4-Chloro-3-ethoxyphenyl)ethanamine 4-Cl, 3-OEt 199.68 (calculated) Moderate solubility; high lipophilicity
1-(4-Chloro-3-fluorophenyl)ethanamine 4-Cl, 3-F 173.59 Higher solubility due to polar F
(R)-1-(4-Chloro-3-methylphenyl)ethanamine 4-Cl, 3-CH₃ 186.67 (HCl salt: 206.11) Increased steric bulk; moderate solubility
1-(4-Chlorophenyl)ethanamine 4-Cl 155.63 Lower lipophilicity; research use

Key Observations :

  • Ethoxy (OEt) vs. Fluoro (F) : The ethoxy group in the target compound enhances lipophilicity compared to the smaller, electronegative fluorine, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Ethoxy vs. Methyl (CH₃): The ethoxy group’s electron-donating nature contrasts with the electron-withdrawing chloro group, creating a polarized aromatic system.

Spectroscopic and Analytical Data

  • NMR/IR Profiles : Substituents alter chemical shifts and absorption bands. For example, the ethoxy group’s C-O stretch (~1250 cm⁻¹ in IR) and deshielded aromatic protons in NMR distinguish the target compound from fluoro or methyl analogs .
  • Chromatographic Behavior : Hydrochloride salts (e.g., (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, ) show improved HPLC retention times due to ion-pair interactions, aiding purity assessment.

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